Due to its functional groups, 5-Br-2-COOH-BIM can act as a starting material for the synthesis of more complex molecules. Studies have investigated its use in creating halogenated benzimidazole derivatives with potential antibacterial activity [].
Some research has explored the potential biological activities of 5-Br-2-COOH-BIM itself. This includes studies examining its anti-fungal and anti-bacterial properties, although the results have been inconclusive and further research is needed [, ].
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a CAS number of 40197-20-4. This compound features a bromine atom at the fifth position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. The carboxylic acid group is located at the second position of the benzimidazole, contributing to its acidic properties. Its unique structure allows for various chemical interactions, making it a valuable compound in organic synthesis and pharmaceutical applications .
The reactivity of 5-Bromo-1H-benzoimidazole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits various biological activities, including:
Its biological profile makes it an interesting subject for further pharmacological studies.
Several methods exist for synthesizing 5-Bromo-1H-benzoimidazole-2-carboxylic acid:
These methods allow for the efficient production of this compound in laboratory settings .
5-Bromo-1H-benzoimidazole-2-carboxylic acid serves various applications:
Several compounds share structural similarities with 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-benzimidazole | Contains a benzimidazole ring without substitutions | Lacks bromine and carboxylic functionalities |
2-Carboxybenzimidazole | Similar carboxylic group but lacks bromine | Potentially different biological activity profile |
5-Chloro-1H-benzimidazole | Chlorine instead of bromine at the fifth position | Different reactivity due to chlorine presence |
5-Iodo-1H-benzimidazole | Iodine substitution at the fifth position | May exhibit enhanced biological properties |
These compounds highlight the uniqueness of 5-Bromo-1H-benzoimidazole-2-carboxylic acid through its specific halogenation and functionalization, which influence its chemical reactivity and biological activity .
Irritant